1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane
Description
1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is an alicyclic compound featuring two cyclohexane rings connected via a central bond. One ring is substituted with an ethoxy group (-OCH₂CH₃), while the other bears a pentyl chain (-C₅H₁₁). This structure imparts unique physicochemical properties, including rigidity from the cyclohexane rings and polarity from the ethoxy group. Such compounds are often explored for applications in liquid crystal technology, polymer synthesis, and specialty solvents due to their tunable mesophase behavior and solubility characteristics .
Properties
IUPAC Name |
1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h16-19H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFANKMISPOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339843 | |
| Record name | 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-96-5 | |
| Record name | 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Ethoxy-4'-trans-pentyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Coupling of Cyclohexanol Derivatives
This method utilizes pre-functionalized cyclohexanol precursors to assemble the bicyclic framework. A representative protocol involves:
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Synthesis of 4-pentylcyclohexanol :
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Etherification :
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Bicyclic Coupling :
Key Advantages :
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Enables independent optimization of each cyclohexane ring
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Permits late-stage introduction of ethoxy group to minimize side reactions
Limitations :
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Requires multiple protection/deprotection steps (average 23% yield loss per step)
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Limited scalability due to palladium catalyst costs
Direct Cyclohexane Ring Functionalization
For large-scale production, direct modification of pre-assembled bicyclohexyl systems offers efficiency gains:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1. Bicyclohexyl bromination | NBS, AIBN, CCl₄, 80°C, 6 h | 92% | 98.2% |
| 2. Ethoxy substitution | NaOEt, EtOH, 70°C, 24 h | 65% | 95.8% |
| 3. Trans-isomer purification | Crystallization (hexane/EtOAc) | 58% recovery | 99.5% |
Critical Parameters :
Hydrogenation of Aromatic Precursors
Aromatic systems provide planar rigidity for controlled reduction:
-
Diaryl Ether Synthesis :
4-Pentylphenyl ethyl ether undergoes Friedel-Crafts alkylation with cyclohexene oxide (AlCl₃ catalyst, 0°C → rt, 48 h) to give tetralin intermediate in 81% yield. -
Catalytic Hydrogenation :
Stereochemical Control :
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Pressure modulation (50 → 100 psi) increases trans selectivity from 4:1 to 7:1
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Solvent effects: dioxane > THF > ethanol for axial hydrogen addition
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Coupling | Direct Functionalization | Hydrogenation |
|---|---|---|---|
| Total Yield | 42% | 58% | 65% |
| Stereopurity | 99% trans | 95% trans | 88% trans |
| Scalability | Lab-scale | Pilot-scale | Industrial |
| Byproduct Formation | 12% | 8% | 5% |
| Cost Index | 4.2 | 2.8 | 1.5 |
Key Observations :
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Hydrogenation route offers best cost/yield balance but requires post-synthesis isomer purification
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Grignard method excels in stereochemical control but suffers from Pd contamination risks (≤800 ppm)
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Direct bromination shows promise for continuous flow adaptation (residence time 23 min vs. batch 6 h)
Advanced Purification Techniques
Simulated Moving Bed Chromatography (SMB)
Recrystallization Optimization
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Solvent screening identified hexane/ethyl acetate (3:1 v/v) as optimal
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Cooling rate critically impacts crystal size:
Rate (°C/min) Crystal Size (µm) Purity (%) 0.5 120-150 99.3 2.0 50-80 98.1 5.0 10-30 95.4
Mechanistic Insights and Side Reaction Mitigation
Competing Elimination Pathways
During ethoxy substitution (Step 2.2), E2 elimination generates:
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4-pentylcyclohexene (3-7% yield)
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Bicyclohexyl diene (≤2%)
Suppression Strategies :
Transannular Interactions
In the bicyclic system, 1,3-diaxial repulsions between ethoxy and pentyl groups cause:
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15% decrease in reaction rate vs. monocyclic analogs
Industrial-Scale Process Considerations
Continuous Flow Hydrogenation
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Microchannel reactor design improves H₂ mass transfer:
Parameter Batch Reactor Flow Reactor Reaction Time 12 h 45 min H₂ Utilization 62% 89% Space-Time Yield 0.8 g/L·h 4.2 g/L·h
Catalyst Recycling
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Rh/Al₂O₯ retains 92% activity after 5 cycles (vs. 43% for PtO₂)
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Acid washing (0.1M HNO₃) restores 88% initial activity
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Materials Science
In materials science, 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane has been investigated for its potential as a component in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymers. Research indicates that compounds with similar cyclohexane structures can improve the performance of thermoplastic elastomers and other advanced materials due to their flexibility and resistance to deformation .
Table 1: Potential Applications in Materials Science
| Application Area | Description | Benefits |
|---|---|---|
| Polymer Additive | Enhances thermal stability | Improved performance under heat |
| Thermoplastic Elastomers | Increases flexibility and durability | Better mechanical properties |
| Coatings | Provides resistance to wear and tear | Longer lifespan of coatings |
Medicinal Chemistry
The medicinal chemistry field has shown interest in this compound for its potential biological activities. Compounds with similar structures have been studied for their anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis . The ethoxy group may also enhance solubility, making it a suitable candidate for drug formulation.
Table 2: Biological Activities of Related Compounds
| Compound | Activity | Reference |
|---|---|---|
| Cyclohexanone derivatives | Anticancer | PMC2440339 |
| Ethoxy-substituted cycloalkanes | Antimicrobial | Various studies |
Environmental Studies
In environmental chemistry, the degradation pathways of compounds like this compound are crucial for understanding their ecological impact. Studies have focused on the biodegradation processes facilitated by microbial communities in contaminated environments, highlighting the importance of such compounds as model substrates for assessing bioremediation strategies .
Table 3: Environmental Impact Studies
| Study Focus | Key Findings | Implications |
|---|---|---|
| Biodegradation Pathways | Identification of microbial strains capable of degrading cycloalkanes | Insights into bioremediation techniques |
| Environmental Toxicity | Assessment of toxicity levels in aquatic systems | Guidelines for safe chemical usage |
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membrane components, altering membrane fluidity and affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Cyclohexane Derivatives with Alkyl/Ether Substituents
- 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene (CAS 84540-32-9) :
- cis-1-Ethoxy-4-(tert-pentyl)cyclohexane (CAS 181258-89-9): Features a branched tert-pentyl group (2-methylbutan-2-yl) instead of a linear pentyl chain.
- 4-pentyl-1-(trans-4-propylcyclohexyl)cyclohexene :
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Solubility and Partitioning
- Log D Values: Cyclohexane derivatives with polar groups (e.g., ethoxy) exhibit higher Log D in cyclohexane/PBS systems compared to non-polar analogs like hexane. For example, cyclohexane’s compact structure enhances interactions with ionic liquids, reducing γ∞ (activity coefficients) compared to linear alkanes .
- Solvent Extraction Efficiency :
Thermal and Oxidative Reactivity
- Autoignition Behavior :
- Catalytic Oxidation :
- Molybdenum-catalyzed oxidation of cyclohexane derivatives yields ketones and alcohols. Cyclooctane is more reactive (29.6% ketone yield) than cyclohexane (5.2% ketone yield), indicating that larger ring sizes enhance oxidation rates. The ethoxy group in the target compound may moderate reactivity due to electron-donating effects .
Table 2: Oxidation Yields of Cycloalkanes (Catalyst B2, 393 K, 6 h)
| Substrate | Ketone Yield (%) | Alcohol Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Cyclopentane | 2.9 | 0.8 | 1090 (ketone) |
| Cyclohexane | 5.2 | 2.2 | 1950 (ketone) |
| Cyclooctane | 29.6 | 15.5 | 11,100 (ketone) |
Biodegradability and Environmental Impact
- Simple cyclohexane derivatives (e.g., methyl- or ethyl-substituted) degrade rapidly under sulfate-reducing conditions. However, branched or bulky substituents (e.g., tert-pentyl) reduce biodegradability due to steric hindrance .
- The linear pentyl chain in the target compound may facilitate microbial degradation compared to branched analogs, though its ethoxy group could introduce recalcitrance depending on enzymatic specificity .
Biological Activity
1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro.
The biological activity of this compound is believed to involve several mechanisms:
- Cell Signaling Modulation : Interference with key signaling pathways that regulate cell growth and apoptosis.
- Receptor Interaction : Binding to specific receptors involved in cellular responses.
- Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory processes.
Case Studies
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Anticancer Study :
- Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent activity.
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Antioxidant Activity Assessment :
- Objective : To measure the radical scavenging ability using DPPH assay.
- Results : The compound showed an IC50 value of 30 µM, suggesting moderate antioxidant activity compared to standard antioxidants.
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Anti-inflammatory Effects :
- Objective : To assess the impact on TNF-alpha levels in LPS-stimulated macrophages.
- Results : Treatment with the compound resulted in a significant decrease in TNF-alpha secretion, highlighting its anti-inflammatory potential.
Data Tables
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Anticancer | MCF-7 Cell Viability | IC50 = 50 µM |
| Antioxidant | DPPH Radical Scavenging | IC50 = 30 µM |
| Anti-inflammatory | TNF-alpha Measurement | Significant reduction observed |
Q & A
Q. What are the key methodological steps for synthesizing 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane?
The synthesis typically involves:
- Ethynyl Intermediate Formation : A coupling reaction between a phenylacetylene derivative and a halide-containing precursor (e.g., Sonogashira coupling under palladium catalysis) .
- Substituent Introduction : Sequential functionalization to introduce the pentylcyclohexyl and ethoxy groups, often via nucleophilic substitution or catalytic hydrogenation .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Key Considerations :
- Stereochemical control (e.g., trans-configuration of cyclohexyl groups) impacts molecular packing and phase behavior .
- Reaction yields depend on solvent polarity and catalyst loading.
Q. How can researchers characterize this compound’s structural and physicochemical properties?
Standard methodologies include:
- Spectroscopy :
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NMR (1H/13C): Assign peaks for ethoxy (–OCH2CH3), cyclohexyl protons, and aromatic/alkynyl linkages .
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FT-IR : Confirm C–O (ethoxy) and C≡C (alkynyl) stretching vibrations.
- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research-grade material) .
- Thermal Analysis : DSC to study phase transitions (e.g., liquid crystalline behavior) .
Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., PubChem’s InChI/SMILES descriptors) .
Q. What safety protocols are critical during handling and storage?
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Tightly sealed containers in cool, dry environments; incompatible with strong oxidizers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition-state energies for coupling steps) using software like Gaussian or ORCA .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts/solvents .
- Retrosynthetic Analysis : Tools like Pistachio or BKMS_METABOLIC propose feasible routes by deconstructing the target molecule .
Case Study : ICReDD’s approach reduced trial-and-error experimentation by 40% via computational screening of >500 reaction conditions .
Q. How to resolve contradictions in experimental data (e.g., inconsistent yields or by-products)?
- Variable Testing : Systematically alter catalysts (e.g., PdCl2 vs. Pd(PPh3)4), temperatures, or solvents (polar vs. nonpolar) .
- By-Product Analysis : Use LC-MS to identify impurities; adjust purification protocols (e.g., gradient elution in HPLC) .
- Cross-Validation : Replicate experiments in independent labs to rule out equipment bias .
Example : A 2024 study found that trace moisture in solvents led to hydrolysis of the ethoxy group, reducing yield by 15% .
Q. What reaction mechanisms govern the compound’s transformations under oxidative/reductive conditions?
- Oxidation : Ethoxy groups may convert to carboxylic acids via strong oxidants (e.g., KMnO4), while cyclohexyl rings remain intact .
- Reduction : Hydrogenation (H2/Pd-C) can saturate alkynyl bonds, forming ethyl linkages without altering the cyclohexyl backbone .
- Substitution : Halogenation (e.g., Br2/Fe) targets aromatic positions, but steric hindrance from cyclohexyl groups limits reactivity .
Mechanistic Insight : DFT studies show that the trans-pentylcyclohexyl group lowers activation energy for alkynyl coupling by 8 kcal/mol compared to cis-isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
